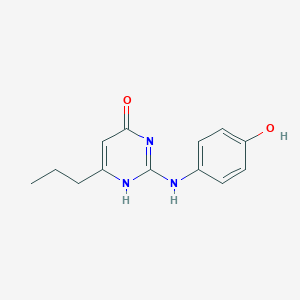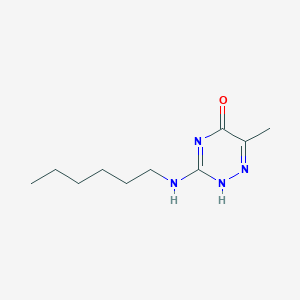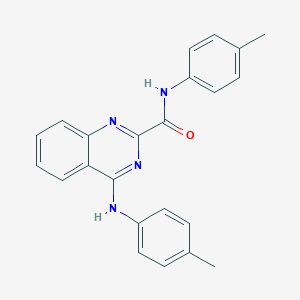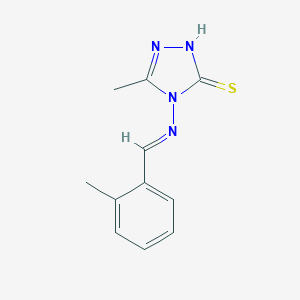
5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide in lab experiments is its potential for treating various diseases. However, one limitation is the lack of understanding of its mechanism of action.
Orientations Futures
For research on 5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide include further studies on its mechanism of action, its potential for treating various diseases, and the development of more efficient synthesis methods. Additionally, studies on the safety and toxicity of this compound are needed before it can be considered for clinical use.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide has been achieved using different methods such as the reaction of 5-chloro-2-aminobenzamide with cyclohexanone, followed by reaction with thiourea and then with 2-bromoacetic acid, and finally with thiophene-2-sulfonyl chloride. Another method involves the reaction of 5-chloro-2-aminobenzamide with cyclohexanone, followed by reaction with thiourea and then with 2-bromoacetic acid, and finally with thiophene-2-sulfonyl chloride.
Applications De Recherche Scientifique
5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide has been studied for its potential in various scientific research applications. It has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential in treating diabetes and neurodegenerative diseases.
Propriétés
Nom du produit |
5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide |
|---|---|
Formule moléculaire |
C19H19ClN2O3S3 |
Poids moléculaire |
455 g/mol |
Nom IUPAC |
(NE)-5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)thiophene-2-sulfonamide |
InChI |
InChI=1S/C19H19ClN2O3S3/c20-15-11-12-16(26-15)28(24,25)21-19-22(14-9-5-2-6-10-14)18(23)17(27-19)13-7-3-1-4-8-13/h1,3-4,7-8,11-12,14,17H,2,5-6,9-10H2/b21-19+ |
Clé InChI |
HXTJMLJUPFVEBK-XUTLUUPISA-N |
SMILES isomérique |
C1CCC(CC1)N\2C(=O)C(S/C2=N/S(=O)(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4 |
SMILES |
C1CCC(CC1)N2C(=O)C(SC2=NS(=O)(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4 |
SMILES canonique |
C1CCC(CC1)N2C(=O)C(SC2=NS(=O)(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide](/img/structure/B254623.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide](/img/structure/B254624.png)
![Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate](/img/structure/B254628.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B254630.png)

![4-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254637.png)


![2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254644.png)
![[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)
![Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B254651.png)